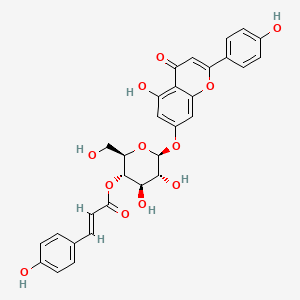
Echinaticin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinaticin is a natural product found in Echinops echinatus with data available.
Applications De Recherche Scientifique
Ethnomedicinal Properties
Echinaticin, found in Echinops echinatus, a herbaceous plant traditionally used in Indian medicine, exhibits a range of pharmacological activities. Notable among these are antifungal, analgesic, diuretic, hepatoprotective, antioxidant, anti-inflammatory, wound-healing, antipyretic, and antibacterial properties (Maurya, Kushwaha, & Seth, 2015).
Neuroprotective and Cardiovascular Effects
This compound, as a natural phenylethanoid glycoside, has shown potential in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases, owing to its neuroprotective and cardiovascular effects. However, challenges such as poor bioavailability and limited clinical trials warrant further investigation (Liu et al., 2018).
Anticancer Activity
In the context of cancer treatment, Echinacea species have demonstrated cytotoxic effects on human cancer cell lines, including pancreatic and colon cancer. Echinacea pallida, in particular, showed significant pro-apoptotic properties, highlighting its potential role in oncology (Chicca et al., 2007).
Antiosteoporotic Effect
This compound has shown promising results in the prevention and treatment of osteoporosis. In an animal study, it reversed several adverse effects of osteoporosis, such as reduced bone mineral density and altered biochemical parameters, suggesting its utility as a phytoestrogen in treating postmenopausal osteoporosis (Li et al., 2013).
Vaccine Development
The application of biological information research in vaccine development, specifically in predicting antigen epitopes for Echinococcus, indicates the relevance of this compound in this field (Xu et al., 2012).
Immunomodulatory Effects
This compound's role in modulating immune responses is highlighted by its impact on CD69 expression in immune cells, suggesting its potential as an immunostimulant (Brush et al., 2006).
Antifungal Applications
Echinocandins, including this compound, are important in the development of antifungal agents, particularly for treating invasive mycoses. Their role in inhibiting fungal cell wall synthesis positions them as crucial in antifungal pharmacotherapy (Hüttel, 2020).
Antitumor Properties
This compound has demonstrated antitumor activities, as seen in its suppressive effects on pancreatic adenocarcinoma cell growth and apoptosis induction via the MAPK pathway. This highlights its potential as a chemotherapeutic agent (Wang et al., 2016).
Propriétés
| 105815-91-6 | |
Formule moléculaire |
C30H26O12 |
Poids moléculaire |
578.526 |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-14-24-29(42-25(36)10-3-15-1-6-17(32)7-2-15)27(37)28(38)30(41-24)39-19-11-20(34)26-21(35)13-22(40-23(26)12-19)16-4-8-18(33)9-5-16/h1-13,24,27-34,37-38H,14H2/b10-3+/t24-,27-,28-,29-,30-/m1/s1 |
Clé InChI |
UTUISHMYVAZILQ-BYJCKKJLSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(OC(C(C2O)O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)
![3-Azabicyclo[3.3.1]nonane,3-isopropyl-(6CI)](/img/no-structure.png)
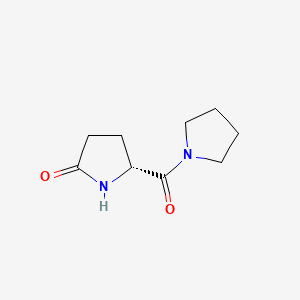
![[(4S,5S,8S,9S,12R,18R)-6,12-dihydroxy-8,18-dimethyl-14-oxapentacyclo[13.3.1.04,9.05,18.08,12]nonadeca-1(19),16-dien-13-yl]methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate](/img/structure/B566348.png)
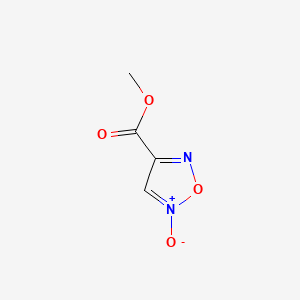
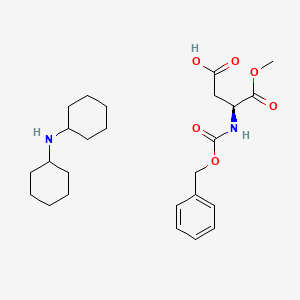
![6-[(Hydroxysulfanyl)carbonyl]pyridine-2-carboxylic acid](/img/structure/B566355.png)
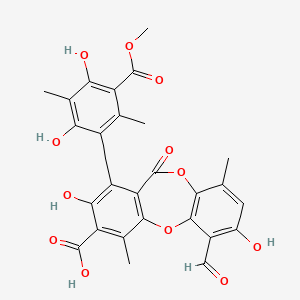
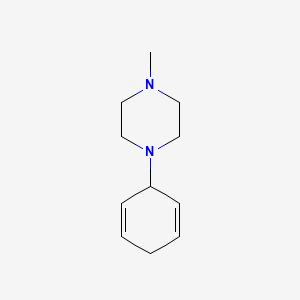
![N-[(2-methoxyphenyl)-phenylmethyl]-N',N'-dimethyl-1-phenylethane-1,2-diamine](/img/structure/B566359.png)


